Lipophilicity: Isobutyramide vs. Linear Propanamide
The target compound exhibits a calculated LogP of 3.38 (Leyan: 3.37672; smolecule XLogP3: 3.3) compared to 3.13 for the direct linear analog N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide, representing a ΔLogP of +0.25 log units . Both compounds share an identical topological polar surface area (TPSA) of 38.33 Ų and identical hydrogen bond donor/acceptor counts (HBD 1, HBA 2), meaning the lipophilicity difference arises solely from the additional α-methyl group on the acyl chain. This is not a trivial increase: a ΔLogP of 0.25 corresponds to an approximately 1.8-fold increase in octanol-water partition coefficient, which can meaningfully shift a compound's position within Lipinski compliance space and affect membrane permeability predictions .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.38 (Leyan: 3.37672; smolecule XLogP3: 3.3); TPSA 38.33 Ų; HBA 2, HBD 1 |
| Comparator Or Baseline | N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide (CAS 2059954-44-6): LogP 3.13 (Leyan: 3.13072); TPSA 38.33 Ų; HBA 2, HBD 1 |
| Quantified Difference | ΔLogP ≈ +0.25 (approximately 1.8× higher octanol-water partition); TPSA, HBA, and HBD values identical between compounds |
| Conditions | Calculated LogP values from commercial vendor computational chemistry databases (Leyan, smolecule); XLogP3 from PubChem-style calculation |
Why This Matters
For screening library design, a ΔLogP of 0.25 shifts the compound into a distinct lipophilicity bin, which directly affects which biological targets it may engage; procurement of the linear analog would sample different chemical space despite identical aryl substitution.
